N-Benzyl-1-(1-methylcyclopent-3-en-1-yl)methanamine
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Overview
Description
N-Benzyl-1-(1-methylcyclopent-3-en-1-yl)methanamine: is an organic compound that belongs to the class of amines It features a benzyl group attached to a methanamine moiety, which is further connected to a 1-methylcyclopent-3-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-1-(1-methylcyclopent-3-en-1-yl)methanamine typically involves the reaction of benzylamine with 1-methylcyclopent-3-en-1-ylmethanol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and isolation of the compound through techniques like distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions: N-Benzyl-1-(1-methylcyclopent-3-en-1-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles in the presence of a base.
Major Products Formed:
Oxidation: Formation of amine oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-Benzyl-1-(1-methylcyclopent-3-en-1-yl)methanamine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Benzyl-1-(1-methylcyclopent-3-en-1-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- N-Benzyl-1-(5-methyl-2-furyl)but-3-en-1-amine
- N-Benzyl-1-(1-methyl-3-cyclopenten-1-yl)methanamine
Comparison: N-Benzyl-1-(1-methylcyclopent-3-en-1-yl)methanamine is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.
Properties
CAS No. |
787513-56-8 |
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Molecular Formula |
C14H19N |
Molecular Weight |
201.31 g/mol |
IUPAC Name |
N-[(1-methylcyclopent-3-en-1-yl)methyl]-1-phenylmethanamine |
InChI |
InChI=1S/C14H19N/c1-14(9-5-6-10-14)12-15-11-13-7-3-2-4-8-13/h2-8,15H,9-12H2,1H3 |
InChI Key |
WEEWBVZYTGZQMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC=CC1)CNCC2=CC=CC=C2 |
Origin of Product |
United States |
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